molecular formula C10H18 B14600217 2,7-Dimethyl-1,7-octadiene CAS No. 59840-10-7

2,7-Dimethyl-1,7-octadiene

Cat. No.: B14600217
CAS No.: 59840-10-7
M. Wt: 138.25 g/mol
InChI Key: ZKLZBMDZTNAIST-UHFFFAOYSA-N
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Description

2,7-Dimethyl-1,7-octadiene is an organic compound with the molecular formula C10H18. It is a type of diene, which means it contains two double bonds in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,7-Dimethyl-1,7-octadiene can be synthesized through several methods. One common method involves the reaction of geraniol with trichloroacetonitrile in the presence of sodium hydride and diethyl ether. The reaction mixture is then refluxed with xylene to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced distillation and purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-1,7-octadiene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,7-Dimethyl-1,7-octadiene has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-1,7-octadiene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound reacts with oxidizing agents to form epoxides or alcohols. In reduction reactions, it interacts with hydrogen gas in the presence of a catalyst to form alkanes. The specific pathways and molecular targets depend on the type of reaction and the conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dimethyl-1,7-octadiene is unique due to its specific arrangement of double bonds and methyl groups, which gives it distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various chemical syntheses and industrial applications .

Properties

IUPAC Name

2,7-dimethylocta-1,7-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-9(2)7-5-6-8-10(3)4/h1,3,5-8H2,2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLZBMDZTNAIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338435
Record name 2,7-Dimethyl-1,7-octadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59840-10-7
Record name 2,7-Dimethyl-1,7-octadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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